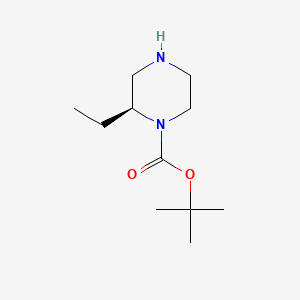

(S)-1-Boc-2-Ethylpiperazine

Description

The exact mass of the compound (S)-1-Boc-2-ethyl-piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590521 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325145-35-5 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Ethylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-2-Ethylpiperazine: A Chiral Synthon for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and act as a versatile linker, make it an invaluable component in the design of novel therapeutics.[4] The introduction of stereochemistry into the piperazine ring, particularly at the C-2 position, opens up new avenues for exploring chiral recognition at biological targets, leading to improved potency and selectivity of drug candidates. (S)-1-Boc-2-ethylpiperazine emerges as a key chiral building block in this context, offering a pre-functionalized and stereochemically defined scaffold for the synthesis of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, providing a handle for the facile construction of diverse molecular architectures.[5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications in drug development, intended to serve as a technical resource for scientists at the forefront of pharmaceutical research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | N/A |

| Synonyms | (S)-1-N-Boc-2-ethylpiperazine, (S)-Boc-2-ethylpiperazine | [6] |

| CAS Number | 325145-35-5 | [6][7][8] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [6][7][8] |

| Molecular Weight | 214.31 g/mol | [7] |

| Appearance | Colorless to light yellow liquid/oil | [6] |

| Purity | >95% | [7] |

| Boiling Point | 286.7 °C at 760 mmHg (Predicted) | [8] |

| Density | 0.981 g/cm³ (Predicted) | [8] |

| Flash Point | 127.2 °C (Predicted) | [8] |

| Solubility | Soluble in common organic solvents such as ethyl acetate and methanol. | [9][10] |

| Storage | 2-8°C, protected from light. | [6] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Rotatable Bonds | 3 | [7] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the piperazine ring (a series of multiplets), and a sharp singlet for the nine protons of the Boc protecting group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the ethyl group, the piperazine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the Boc group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C-H stretching of the alkyl groups, the N-H stretching of the secondary amine, and a prominent C=O stretching band from the carbamate group of the Boc protector.[11][12]

Synthesis of this compound: An Enantioselective Approach

The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge in medicinal chemistry. Several strategies have been developed to achieve this, including the use of chiral pool starting materials, enzymatic resolutions, and asymmetric catalysis.[16][17][18] A robust and scalable enantioselective synthesis is critical for the production of chiral building blocks like this compound. One effective approach involves the asymmetric allylic alkylation of a piperazin-2-one precursor, followed by reduction.[16][19]

Experimental Protocol: Enantioselective Synthesis of (S)-2-Ethylpiperazine and Subsequent Boc Protection

This protocol describes a general, two-stage process for the preparation of this compound, based on established methodologies for the asymmetric synthesis of 2-substituted piperazines.[16][17][19]

Part A: Asymmetric Synthesis of a Chiral Piperazin-2-one Intermediate

-

Reaction Setup: To a solution of a suitable N-protected piperazin-2-one precursor in an appropriate solvent (e.g., toluene), add a palladium catalyst, such as [Pd₂(dba)₃], and a chiral phosphine ligand.

-

Addition of Reagents: Add an ethylating agent, such as an ethyl carbonate, to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-ethyl-piperazin-2-one intermediate.

Part B: Reduction and Boc Protection

-

Reduction of the Lactam: Dissolve the chiral piperazin-2-one intermediate in a suitable solvent like tetrahydrofuran (THF) and treat with a reducing agent (e.g., lithium aluminum hydride) at a controlled temperature.

-

Quenching and Work-up: Carefully quench the reaction with water and an aqueous base. Filter the resulting suspension and extract the aqueous layer with an organic solvent. Dry the combined organic extracts and concentrate to obtain the crude (S)-2-ethylpiperazine.

-

Boc Protection: Dissolve the crude (S)-2-ethylpiperazine in a solvent such as dichloromethane. Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the final product, this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of pharmaceutical candidates. The piperazine scaffold is present in numerous approved drugs targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] The introduction of a chiral center at the 2-position allows for the fine-tuning of pharmacological activity and can lead to improved drug efficacy and safety profiles.

The Boc-protected nitrogen allows for the selective introduction of various substituents at the unprotected secondary amine, typically through reactions such as reductive amination, amide bond formation, or nucleophilic aromatic substitution.[1] This versatility enables the rapid generation of libraries of diverse compounds for high-throughput screening and lead optimization.

For instance, the (S)-2-ethylpiperazine core can be incorporated into kinase inhibitors, where the piperazine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The stereochemistry at the 2-position can significantly influence the binding affinity and selectivity of the inhibitor.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from analogous Boc-protected piperazines provide essential safety guidance.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C, with protection from light.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, do NOT induce vomiting. In all cases of exposure, seek medical attention.

Conclusion

This compound stands as a strategically important chiral building block for the synthesis of advanced pharmaceutical agents. Its well-defined stereochemistry and the presence of a versatile Boc-protecting group offer medicinal chemists a powerful tool for the construction of novel and complex molecular entities. A thorough understanding of its physical and chemical properties, coupled with robust synthetic methodologies, will continue to facilitate its application in the discovery and development of next-generation therapeutics.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. connectjournals.com [connectjournals.com]

- 5. 1-boc Piperazine [coffeesix-store.com]

- 6. (S)-1-N-Boc-2-ethylpiperazine | 325145-35-5 [chemicalbook.com]

- 7. 325145-35-5|(S)-1-N-Boc-2-ethyl piperazine: In Stock [parkwayscientific.com]

- 8. chembk.com [chembk.com]

- 9. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR [m.chemicalbook.com]

- 14. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 16. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stoltz2.caltech.edu [stoltz2.caltech.edu]

Spectroscopic Data for (S)-1-Boc-2-Ethylpiperazine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for (S)-1-Boc-2-ethylpiperazine (CAS: 325145-35-5), a chiral building block of significant interest in medicinal chemistry and drug development. While experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. The insights provided herein are grounded in data from analogous structures, such as N-Boc-piperazine and other substituted piperazines, offering a robust framework for researchers in compound verification and quality control.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol .[1][2] The structure features a piperazine ring with a chiral center at the C2 position, substituted with an ethyl group. The nitrogen at the N1 position is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity. The N4 nitrogen remains as a secondary amine. These structural features give rise to a unique spectroscopic fingerprint.

The Boc group's presence introduces conformational isomers (rotamers) due to the partial double-bond character of the carbamate C-N bond. This can lead to broadened or duplicated signals in NMR spectra at room temperature, a key consideration during spectral acquisition and interpretation.[3]

References

An In-Depth Technical Guide to the Synthesis and Purification of (S)-1-Boc-2-Ethylpiperazine

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1] Its unique structural and physicochemical properties—two basic nitrogen atoms situated at positions 1 and 4—allow for diverse substitution patterns, enabling fine-tuning of a molecule's potency, selectivity, solubility, and metabolic stability. When a stereocenter is introduced, as in (S)-1-Boc-2-ethylpiperazine, the resulting three-dimensional structure can lead to critical differences in biological activity, as enantiomers often exhibit distinct pharmacological and toxicological profiles.[2][3]

This compound is a valuable chiral building block. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, stable under many reaction conditions but readily removable under mild acidic conditions.[4] This allows for selective functionalization at the N4 position, followed by deprotection and subsequent modification at N1, providing a versatile strategy for building complex molecular architectures. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and rigorous purification and analytical validation methods.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a strategy rooted in chiral pool synthesis. The chiral pool approach leverages naturally occurring, abundant enantiopure molecules as starting materials, which is an efficient method for introducing chirality into a target molecule.[5]

The key disconnections are the N-Boc protecting group and the formation of the piperazine ring. This leads back to an enantiopure 1,2-diamine precursor, which can be derived from a readily available chiral starting material such as (S)-2-aminobutanoic acid. This strategy ensures the stereocenter is set early and carried through the synthesis.

Caption: Retrosynthetic analysis of this compound.

Part 1: Enantioselective Synthesis

The synthesis of the chiral piperazine core is the most critical phase. The following multi-step procedure starts from a commercially available, enantiopure amino acid, ensuring excellent stereochemical control.[6][7]

Step 1: Synthesis of (S)-N-benzyl-2-aminobutanamide

The synthesis begins with the protection of the amino group of (S)-2-aminobutanoic acid, followed by amidation. For this guide, we will consider a route involving the formation of a key diamine precursor. A practical approach involves the synthesis of an orthogonally protected chiral 1,2-diamine.[6]

Protocol:

-

N-Protection: (S)-2-aminobutanoic acid is reacted with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) to yield N-Cbz-(S)-2-aminobutanoic acid.

-

Amide Formation: The resulting carboxylic acid is activated (e.g., using DCC/HOBt or conversion to an acid chloride) and reacted with a suitable amine, such as benzylamine, to form the corresponding amide.

-

Cbz-Deprotection: The Cbz group is removed via hydrogenolysis (H₂, Pd/C) to yield the primary amine.

Step 2: Formation of the Piperazine Ring

With the chiral diamine precursor in hand, the next step is the cyclization to form the piperazine ring. This is often achieved by reacting the diamine with a two-carbon electrophile.

Protocol:

-

Aza-Michael Addition: A key transformation involves an aza-Michael addition between the orthogonally bis-protected chiral 1,2-diamine and an in-situ generated vinyl diphenyl sulfonium salt derived from 2-bromoethyl-diphenylsulfonium triflate.[6] This method provides a scalable route to the desired 2-substituted piperazine.

-

Reduction: The resulting intermediate is then reduced to afford the chiral 2-substituted piperazine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required for the reduction of amide functionalities within the piperazine precursor.[8]

Step 3: N-Boc Protection

The final synthetic step is the selective protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group. This reaction must be performed under controlled conditions to favor mono-protection and avoid the formation of the di-Boc byproduct.[4][9]

Protocol:

-

Reaction Setup: Dissolve the synthesized (S)-2-ethylpiperazine in a suitable solvent, such as dichloromethane (DCM) or methanol.[4]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and improve selectivity.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent to the cooled piperazine solution over 30-60 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then subjected to purification.

References

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chiral pool - Wikipedia [en.wikipedia.org]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Enantiopure (S)-1-Boc-2-Ethylpiperazine for Pharmaceutical R&D

Abstract

(S)-1-Boc-2-Ethylpiperazine is a chiral building block of significant interest in modern medicinal chemistry, serving as a critical intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The stereochemical integrity of this reagent is paramount, as the biological activity of a final drug candidate often resides in a single enantiomer. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and verifying the quality of enantiopure this compound. It moves beyond a simple list of vendors to explore the critical quality attributes, analytical verification protocols, and synthetic considerations that underpin the successful integration of this reagent into a research and development pipeline.

Chapter 1: The Strategic Importance of this compound in Modern Drug Discovery

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its prevalence is due to its ability to serve as a versatile linker, improve pharmacokinetic properties by increasing aqueous solubility, and present vectors for interacting with biological targets.[3][4] The introduction of a chiral center, as in this compound, adds a layer of complexity and specificity that is crucial for modern drug design.

1.1. Core Molecular Profile

-

Chemical Name: tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate[5]

-

Synonyms: (S)-1-N-Boc-2-ethylpiperazine, (2S)-2-Ethyl-1-piperazinecarboxylic acid 1,1-dimethylethyl ester[1][6]

-

Molecular Weight: 214.31 g/mol [1]

The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is fundamental to its utility. This group temporarily masks the reactivity of the N1-amine, allowing for selective functionalization at the N4-position. The Boc group is stable under many reaction conditions but can be readily removed with acid, providing a reliable and strategic deprotection step in a synthetic sequence.[7]

1.2. The Critical Role of Enantiopurity

In chiral drugs, it is common for one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[] Therefore, starting a synthesis with a building block of high enantiomeric purity is not merely a matter of quality but a prerequisite for developing a safe and effective drug. The use of enantiopure this compound ensures that the stereochemistry of the final active pharmaceutical ingredient (API) can be precisely controlled, avoiding the need for costly and often difficult chiral separations at later stages of the synthesis.

1.3. Key Applications in Research

This building block is instrumental in several key research areas:

-

Pharmaceutical Development: It is a key intermediate for synthesizing drugs targeting neurological disorders.[1][2]

-

Neuroscience Research: Its structure is valuable for creating ligands to study receptor interactions and drug efficacy within the central nervous system.[1][2]

-

Organic Synthesis: It serves as a versatile component for constructing more complex molecules, streamlining synthetic pathways in both academic and industrial settings.[2]

Chapter 2: Sourcing High-Purity this compound: A Supplier Landscape

The selection of a commercial supplier is a critical decision that can impact project timelines and data integrity. Suppliers range from large-scale manufacturers to specialized custom synthesis labs. The primary differentiators are typically purity, available scale, documentation (e.g., Certificate of Analysis), and cost.

2.1. Representative Commercial Suppliers

The following table provides a snapshot of suppliers who list this compound. Researchers should always contact suppliers directly for the most current information and lot-specific data.

| Supplier | Typical Purity Offered (%) | Available Scale | Key Services |

| Chem-Impex | ≥ 96% (GC)[1] | Research | Stock availability |

| ChemScene | ≥ 96%[5] | Research | Stock availability, Custom Synthesis[5] |

| Parkway Scientific | > 95%[9] | Research | Stock availability |

| Dayang Chem | Custom | Research to Bulk | Custom Synthesis, Contract Manufacturing[6] |

| ChemicalBook | Varies | Varies | Marketplace listing multiple suppliers[10] |

2.2. Stock Reagents vs. Custom Synthesis

For early-stage research, purchasing "off-the-shelf" from suppliers like Chem-Impex or ChemScene is often the fastest route.[1][5] However, for larger scale-up campaigns or when specific, higher purity grades are required, engaging a company that offers custom synthesis or contract manufacturing, such as Dayang Chem, may be necessary.[6] Custom synthesis providers can often provide more detailed process information and work to meet specific purity and analytical requirements.

Chapter 3: Critical Quality Attributes and Verification Protocols

Relying solely on a supplier's Certificate of Analysis (CoA) can be risky. Prudent laboratory practice dictates independent verification of critical quality attributes for incoming reagents, especially for chiral building blocks. The two pillars of quality for this compound are chemical purity and enantiomeric purity.

Caption: Workflow for qualifying incoming this compound.

3.1. Pillar 1: Chemical Purity Assessment

Chemical impurities can include residual starting materials, solvents, or byproducts from the synthesis, such as the di-Boc protected piperazine.[7] Gas Chromatography (GC) or standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are effective for assessing overall purity.

3.2. Pillar 2: Enantiomeric Purity (The Core Challenge)

The most critical parameter is the enantiomeric excess (e.e.), which quantifies the amount of the desired (S)-enantiomer relative to the undesired (R)-enantiomer. The gold standard for this analysis is Chiral HPLC.[11][12]

Experimental Protocol: Chiral HPLC Analysis for Enantiomeric Excess

This protocol is a representative method and may require optimization for specific equipment and columns.

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Sample Preparation:

-

Prepare a stock solution of a racemic standard (if available) of 1-Boc-2-ethylpiperazine at ~1 mg/mL in the mobile phase. This is crucial to confirm the elution order of the (S) and (R) enantiomers.

-

Prepare a sample of the purchased this compound at the same concentration.

-

-

Chromatographic Conditions: Chiral separations are highly dependent on the stationary phase and mobile phase composition. Polysaccharide-based chiral stationary phases are common.[12]

| Parameter | Example Value |

| Chiral Stationary Phase | A cellulose or amylose-based column (e.g., Chiralpak® IC, Chiralcel® OD-H) |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A typical starting point is 95:5 Hexane:IPA.[13] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C[13] |

| Detection Wavelength | ~210-220 nm (where the carbamate absorbs) |

| Injection Volume | 5 - 10 µL |

-

Data Analysis:

-

Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the sample of the purchased material.

-

Integrate the area of both enantiomer peaks in the sample chromatogram.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Chapter 4: Synthetic Considerations and Quality Control

Understanding the synthetic origin of a reagent provides insight into potential impurities. A recently developed method for producing enantiopure α-substituted piperazines involves the asymmetric lithiation-trapping of an N-Boc piperazine using s-BuLi and a chiral ligand like (-)-sparteine.[14][15] This sophisticated method allows for direct functionalization of the piperazine ring.

However, the success of this reaction can be sensitive to the electrophile and other conditions, potentially leading to incomplete conversion or side reactions.[14][15] This underscores the direct link between the synthesis method and the quality control tests required to ensure purity.

Caption: Logic diagram linking synthesis method to potential impurities and QC tests.

Chapter 5: Practical Guidance: Handling and Storage

Proper handling and storage are essential to maintain the integrity of the reagent.

-

Appearance: this compound is typically a light yellow oil or a low-melting solid.[1]

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture uptake. Recommended storage temperature is refrigerated at 0-8°C.[1]

-

Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value building block whose utility is directly tied to its chemical and, most importantly, its enantiomeric purity. For researchers in the fast-paced environment of drug discovery, making an informed supplier choice and implementing a robust, in-house verification protocol is a critical, non-negotiable step. This due diligence ensures the reliability and reproducibility of experimental results, ultimately safeguarding the integrity of the entire research and development program. By understanding the supplier landscape, mastering the analytical techniques for qualification, and appreciating the nuances of handling, scientists can confidently employ this chiral reagent to advance the frontiers of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 9. 325145-35-5|(S)-1-N-Boc-2-ethyl piperazine: In Stock [parkwayscientific.com]

- 10. (S)-1-N-Boc-2-ethylpiperazine | 325145-35-5 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(S)-1-Boc-2-Ethylpiperazine as a versatile building block in organic synthesis

An In-depth Technical Guide: (S)-1-Boc-2-Ethylpiperazine as a Versatile Building Block in Organic Synthesis

Abstract

This compound has emerged as a strategically significant chiral building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its intrinsic structural features—a defined stereocenter at the C2 position, a labile tert-butoxycarbonyl (Boc) protecting group at N1, and a nucleophilic secondary amine at N4—provide a powerful platform for the stereocontrolled elaboration of complex molecular architectures. This guide offers a comprehensive technical overview of this versatile synthon, moving beyond simple procedural descriptions to provide field-proven insights into its application. We will explore the causality behind key synthetic transformations, including selective N-alkylation and Boc-deprotection strategies, present detailed, self-validating experimental protocols, and illustrate the logical flow of its synthetic utility through diagrammatic representations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages of this compound.

Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of therapeutic areas, including the central nervous system (CNS), oncology, and infectious diseases.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to act as a rigid spacer that correctly orients pharmacophoric elements for optimal target engagement.

When chirality is introduced, as in this compound, the synthetic utility is significantly enhanced. The ethyl-bearing stereocenter allows for precise three-dimensional interactions with biological targets, a critical factor in optimizing potency and selectivity while minimizing off-target effects. The genius of this particular building block lies in the orthogonal nature of its two nitrogen atoms. The N1 nitrogen is temporarily masked by a robust yet easily removable Boc group, while the N4 nitrogen remains a reactive secondary amine. This arrangement transforms the molecule into a powerful tool for sequential, regioselective functionalization, enabling the construction of complex derivatives with high fidelity. This guide will dissect the core transformations that make this building block an indispensable asset in the synthetic chemist's toolbox.

Physicochemical Properties and Characterization

A foundational understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Reference |

| Chemical Name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | [2] |

| Synonyms | (S)-1-Boc-2-ethyl-piperazine, (2S)-2-Ethyl-1-piperazinecarboxylic acid 1,1-dimethylethyl ester | [3] |

| CAS Number | 325145-35-5 | [2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | Light yellow oil / low melting solid | [3] |

| Purity | Typically ≥95-96% | [2][3][4] |

| Storage Conditions | Store at 0-8°C | [3] |

Core Synthetic Utility: A Tale of Two Nitrogens

The synthetic versatility of this compound is dictated by the electronically and sterically distinct environments of its two nitrogen atoms. The N1 nitrogen is part of a carbamate, rendering it non-nucleophilic, while the N4 nitrogen is a standard secondary amine, poised for reaction. This differential reactivity is the cornerstone of its utility.

Caption: Differential reactivity of the N1 and N4 nitrogens.

Selective Functionalization at the N4 Position

The unprotected secondary amine at the N4 position is the primary handle for introducing molecular diversity. The two most reliable methods for its functionalization are direct nucleophilic substitution and reductive amination.

This classic Sₙ2 approach is effective for introducing primary and some secondary alkyl groups using corresponding halides.

Causality Behind Experimental Choices:

-

Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial. It is strong enough to scavenge the HX acid byproduct but not so strong as to deprotonate other positions or promote elimination side reactions with the alkyl halide.

-

Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF) are excellent solvent choices as they are polar aprotic, effectively solvating the cationic counter-ion of the base (e.g., K⁺) without interfering with the nucleophilicity of the piperazine nitrogen.

-

Temperature: Reactions are often gently heated (e.g., 60-80 °C) to increase the reaction rate, but excessive heat can lead to side reactions, including the potential for dialkylation if the starting piperazine is not fully mono-protected.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile (approx. 0.2 M), add the desired alkyl halide (1.1 equiv.) and potassium carbonate (2.0 equiv.).

-

Reaction Execution: Stir the suspension vigorously at 60 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Reductive amination is a powerful and often preferred alternative to direct alkylation, particularly for introducing complex or sterically hindered groups. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde. It is less basic than other hydrides like sodium cyanoborohydride (NaBH₃CN), reducing the likelihood of side reactions.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents as they are non-protic and effectively solubilize the reactants.

-

Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, though it is often not necessary as the reaction can be autocatalytic.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in anhydrous dichloromethane (approx. 0.2 M).

-

Reagent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions at room temperature. The reaction is often slightly exothermic.

-

Reaction Execution: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically complete within 1-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography as needed.

Caption: Workflow for selective N4-functionalization.

Unmasking the N1 Position: Boc Deprotection

Once the N4 position has been functionalized, the Boc group at N1 can be efficiently removed under acidic conditions to reveal a new secondary amine, which can then be engaged in further synthetic transformations.

Causality Behind Experimental Choices:

-

Acidic Reagent: Trifluoroacetic acid (TFA) is highly effective due to its strength and the volatility of its byproducts (isobutylene and CO₂).[5] A 20-50% solution in an inert solvent like DCM provides a sufficiently acidic environment for rapid deprotection at room temperature.[6] Anhydrous HCl in an organic solvent (e.g., 4M in 1,4-dioxane) is a common alternative, yielding the hydrochloride salt directly.[6]

-

Scavengers: The deprotection mechanism generates a reactive tert-butyl cation intermediate.[6] This cation can alkylate nucleophilic residues on the substrate or the deprotected product, leading to impurities. To mitigate this, a "scavenger" such as triisopropylsilane (TIS) or water is often added to trap the carbocation.[6]

This protocol is a standard and reliable method for removing the N-Boc group.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the N1-Boc, N4-alkylated piperazine (1.0 equiv.) in anhydrous dichloromethane (approx. 0.1-0.2 M). If the substrate contains sensitive functional groups (e.g., indoles, thioethers), add a scavenger such as triisopropylsilane (2-5% v/v).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid to achieve a final concentration of 25-50% v/v.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6] The product is typically obtained as the TFA salt.

-

Neutralization (Optional): To obtain the free base, dissolve the crude salt in water or DCM and basify with a suitable base (e.g., saturated NaHCO₃, 1M NaOH) until the pH is >9. Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final deprotected product.[7]

Caption: Mechanism of Boc deprotection and scavenger role.

Conclusion: An Enabling Tool for Modern Synthesis

This compound is more than just a chemical intermediate; it is a meticulously designed tool that offers a reliable and stereocontrolled pathway for the synthesis of complex nitrogen-containing molecules. Its pre-installed chirality and orthogonal protection scheme allow chemists to execute sequential functionalization strategies with confidence and precision. This building block has proven invaluable in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and other complex diseases.[3][8] By understanding the principles behind its reactivity and mastering the key protocols for its manipulation, researchers can significantly accelerate their discovery programs, paving the way for the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 325145-35-5|(S)-1-N-Boc-2-ethyl piperazine: In Stock [parkwayscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to Unlocking the Potential of (S)-1-Boc-2-Ethylpiperazine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-2-Ethylpiperazine is a chiral synthetic building block with significant, yet largely unexplored, potential in neuroscience drug discovery. Its core piperazine scaffold is a privileged structure found in numerous clinically successful central nervous system (CNS) agents, suggesting inherent bioactivity.[1][2][3][4] This in-depth technical guide presents a strategic roadmap for researchers to systematically investigate the neuroscience applications of this compound. We move from foundational chemoinformatic analysis and in silico target prediction to detailed, field-proven protocols for in vitro validation and preliminary in vivo assessment. This document serves as a comprehensive manual for unlocking the therapeutic and research potential of this compound and its derivatives, providing the causal logic behind experimental choices and self-validating protocols to ensure scientific integrity.

Introduction: The Piperazine Scaffold as a Cornerstone of CNS Drug Discovery

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone of modern medicinal chemistry, particularly in the development of drugs targeting the CNS.[1][2][3] Its prevalence stems from its ability to be readily modified at its two nitrogen positions, allowing for the fine-tuning of pharmacological properties. Furthermore, at physiological pH, the piperazine ring is typically protonated, which can facilitate interactions with biological targets and improve pharmacokinetic profiles.

Many blockbuster drugs for treating neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety, incorporate a piperazine ring.[1][2][5] These compounds exert their effects by modulating key neurotransmitter systems, including the dopaminergic and serotonergic pathways.[6]

This compound presents a unique opportunity for novel drug discovery for several reasons:

-

Chirality: The ethyl group at the C2 position introduces a chiral center. Enantiomers of chiral drugs often exhibit distinct pharmacological profiles, with one isomer potentially offering higher potency and a better safety profile.[7]

-

Synthetic Versatility: The tert-butoxycarbonyl (Boc) protecting group on one nitrogen makes this compound an ideal intermediate for synthetic elaboration.[8][9] The Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be functionalized to create a library of new chemical entities.[10][11]

This guide outlines a logical, stepwise research cascade to explore the potential of this compound as a novel tool for neuroscience research and a starting point for therapeutic development.

Part 1: Hypothesis Generation via Chemoinformatic and In Silico Analysis

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide valuable insights and generate testable hypotheses about the potential biological targets of this compound.

Structural and Pharmacophore Analysis

The structure of this compound contains key features that suggest potential interactions with CNS receptors:

-

Piperazine Core: A well-established pharmacophore for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[1][2]

-

(S)-Ethyl Group: This chiral substituent may confer selectivity for specific receptor subtypes.

-

Boc-Protected Amine: While primarily a synthetic handle, the Boc group itself could influence binding and should not be dismissed without testing.

Proposed Workflow for In Silico Screening

A virtual screening campaign can be conducted to dock this compound against a panel of validated CNS target structures. This process computationally predicts the binding affinity and pose of the ligand within the receptor's binding pocket.

Caption: Workflow for in silico target prediction.

Table 1: Potential CNS Receptor Targets for Initial In Silico Screening

| Receptor Family | Specific Subtypes | Rationale |

| Dopamine | D2, D3, D4 | The piperazine scaffold is a common feature in antipsychotics targeting these receptors.[1] |

| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Many antidepressants and anxiolytics with a piperazine core act on these receptors.[1][5] |

| Adrenergic | α1, α2 | Cross-reactivity with adrenergic receptors is common for aminergic GPCR ligands. |

| Nicotinic ACh | α7, α9 | Chiral piperazines have shown activity at nAChRs.[7] |

Part 2: In Vitro Target Identification and Validation

Following the generation of hypotheses from in silico screening, the next critical step is to validate these potential interactions using established in vitro biochemical and cellular assays.

Broad Panel Radioligand Binding Assays

The most efficient method for initial target identification is to screen the compound against a broad panel of receptors, transporters, and ion channels. Commercial services, such as the Psychoactive Drug Screening Program (PDSP) funded by the NIMH, provide an excellent resource for this.

Experimental Protocol: Radioligand Competition Binding Assay [12][13]

This protocol outlines a general procedure to determine the binding affinity of this compound for a specific receptor (e.g., Dopamine D2).

-

Materials:

-

Cell membranes from a cell line stably expressing the human Dopamine D2 receptor.

-

Radioligand (e.g., [³H]Spiperone).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

This compound stock solution.

-

Unlabeled competitor (e.g., Haloperidol) for non-specific binding determination.

-

96-well plates and a filtration system.

-

-

Procedure:

-

In a 96-well plate, set up reactions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled competitor.

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays to Determine Mechanism of Action

Once a binding interaction is confirmed, it is crucial to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator? For G-protein coupled receptors (GPCRs), which include the dopamine and serotonin receptors, cyclic AMP (cAMP) assays are a standard method.[14][15][16]

Experimental Protocol: cAMP Functional Assay for Gi/o-Coupled Receptors (e.g., D2 Receptor) [15][17]

D2 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[15]

-

Materials:

-

Procedure (Antagonist Mode):

-

Seed the cells into 384-well assay plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of a known agonist (e.g., the EC80 of Quinpirole) to all wells.

-

Immediately add Forskolin to all wells to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Plot the measured signal (which is inversely proportional to cAMP levels for Gi-coupled receptors) against the logarithm of the test compound's concentration.

-

Fit the data with a dose-response curve to determine the IC50 value, representing the concentration at which the compound reverses 50% of the agonist's effect.

-

Caption: A logical workflow for in vitro target validation.

Part 3: Preliminary In Vivo Assessment

After establishing a clear in vitro profile, the next step is to assess whether the compound has any CNS activity in vivo and to get a preliminary indication of its behavioral effects and tolerability. High-throughput screening in model organisms like zebrafish or initial screening in rodents can be valuable.[21][22][23][24]

Experimental Protocol: Rodent Locomotor Activity Test

This simple test assesses the stimulant, depressant, or anxiolytic-like effects of a novel compound.

-

Animals: Male C57BL/6 mice.

-

Apparatus: Open field arenas equipped with infrared beams to automatically track movement.

-

Procedure:

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection) at several dose levels (e.g., 1, 10, 30 mg/kg), alongside a vehicle control group.

-

Immediately place each mouse into the center of an open field arena.

-

Record locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for 60 minutes.

-

-

Data Analysis:

-

Compare the total distance traveled between the drug-treated groups and the vehicle group. A significant increase suggests a stimulant effect, while a decrease suggests a sedative effect.

-

An increase in the time spent in the center of the arena can be indicative of an anxiolytic-like effect.

-

Part 4: Synthetic Elaboration and Lead Optimization

This compound is an ideal starting point for a medicinal chemistry program. The Boc-protected nitrogen provides a synthetic handle for creating a library of analogues to explore structure-activity relationships (SAR).

Proposed Synthetic Workflow

The primary strategy involves the deprotection of the Boc group, followed by functionalization of the newly freed secondary amine.

-

Boc Deprotection: The Boc group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

N-Functionalization: The resulting (S)-2-Ethylpiperazine can be reacted with a wide variety of electrophiles to install different functional groups. Common reactions include:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install alkyl groups.

-

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aryl substituents.[25]

-

Caption: A workflow for synthetic library generation.

Conclusion

This compound represents a promising, yet under-investigated, starting point for the discovery of novel neuroscience research tools and therapeutics. Its chiral nature and the privileged piperazine scaffold suggest a high probability of interaction with key CNS targets. By following the systematic, multi-disciplinary approach outlined in this guide—from in silico prediction to in vitro validation, preliminary in vivo testing, and synthetic elaboration—researchers can efficiently and rigorously explore the full potential of this compound. The detailed protocols and logical workflows provided herein offer a robust framework for initiating a successful discovery program grounded in scientific integrity and field-proven methodologies.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 1-boc Piperazine – Customer Feedback for QuickBooks Online [feedback.qbo.intuit.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 12. benchchem.com [benchchem.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. innoprot.com [innoprot.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. Automated, in vivo screening for behavior-modifying compounds [morressier.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Note: Enantioselective Synthesis of 2-Ethylpiperazine Derivatives Utilizing (S)-1-Boc-2-Ethylpiperazine as a Chiral Synthon

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of diverse 2-ethylpiperazine derivatives using the chiral building block, (S)-1-Boc-2-Ethylpiperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce stereospecific functionality is critical for developing potent and selective therapeutic agents.[1][2][3] This document outlines key synthetic transformations, including N-arylation, N-alkylation, and deprotection/functionalization sequences, offering researchers in drug discovery and process development a robust framework for accessing novel chemical entities.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a cornerstone motif in modern pharmaceuticals, present in a vast array of approved drugs targeting indications from oncology to central nervous system disorders.[4][5] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for molecular derivatization and can serve as hydrogen bond acceptors, improving aqueous solubility and oral bioavailability.[3]

Stereochemistry at the piperazine core profoundly influences pharmacological activity. The enantiomers of a chiral drug can exhibit widely different efficacy, metabolism, and toxicity profiles. Consequently, access to enantiomerically pure building blocks is paramount. This compound is a versatile synthon that enables the direct installation of a stereodefined 2-ethylpiperazine moiety, providing a reliable and efficient route to chiral drug candidates.[6][7] The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective functionalization of the N4 nitrogen, after which the Boc group can be cleanly removed to allow for further modification at N1.[8]

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is essential for safe handling and successful synthesis.

| Property | Value |

| CAS Number | 325145-35-5[9] |

| Molecular Formula | C₁₁H₂₂N₂O₂[9] |

| Molecular Weight | 214.30 g/mol [9] |

| Appearance | Light yellow oil or low melting solid[6] |

| Purity | ≥96% (GC)[6] |

| Storage | Store at 0-8°C, protect from light[6][9] |

Handling & Safety:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Review the Safety Data Sheet (SDS) prior to use.

-

The compound may be sensitive to air and moisture; store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.

Core Synthetic Protocols & Methodologies

The strategic placement of the Boc group on this compound directs initial functionalization to the more nucleophilic N4 position. The following protocols detail common and highly effective transformations.

Protocol 1: N4-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used to synthesize N-aryl piperazines.[10][11] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.[12] Bulky, electron-rich phosphine ligands are often required for efficient coupling, especially with less reactive aryl chlorides.

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

-

Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe to the Schlenk tube containing the solids. Stir for 5 minutes. Add the catalyst/ligand mixture to the reaction.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-aryl derivative.[10]

Data Summary: Representative Conditions

| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |

| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | >90%[13] |

| 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 85-95% |

| 2-Chloropyridine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 80-90% |

Protocol 2: N4-Alkylation via Reductive Amination

Reductive amination is a versatile and mild method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[14] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for iminium ions, and does not reduce the starting aldehyde or ketone.[15][16]

Workflow Diagram:

Detailed Step-by-Step Protocol:

-

Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.). Dissolve in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring solution. The reaction is typically mildly exothermic.

-

Reaction: Continue stirring at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Boc-Deprotection and Subsequent N1-Functionalization

Removal of the Boc group is a critical step to unmask the N1 nitrogen for further derivatization. This is typically achieved under acidic conditions.[8] Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent are the most common methods.[17]

Deprotection Method Selection:

Protocol 3A: Boc Deprotection with TFA

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 equiv., often as a 25-50% solution in DCM) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting TFA salt can be used directly or neutralized by dissolving in DCM and washing with saturated NaHCO₃ to yield the free amine.

Protocol 3B: Subsequent N1-Acylation (Example)

-

To the crude free amine from the deprotection step, add anhydrous DCM and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv.).

-

Cool the mixture to 0 °C.

-

Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equiv.).

-

Stir the reaction, allowing it to warm to room temperature, for 1-4 hours.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

Analytical Characterization

Confirming the structure and enantiopurity of the synthesized derivatives is crucial.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct functional groups have been installed.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (% ee) of the final product. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating piperazine enantiomers.[18][19] A typical method might involve a Chiralpak® column with a mobile phase of hexane/isopropanol or ethanol containing a small amount of an amine modifier like diethylamine (DEA).[20][21]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Buchwald-Hartwig | Catalyst/ligand deactivation; Insufficiently inert conditions; Poor base or solvent choice. | Ensure all reagents and solvents are anhydrous and the system is rigorously purged with inert gas. Screen alternative ligands (e.g., RuPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[12] |

| Incomplete Reductive Amination | Inefficient iminium formation; Deactivated STAB reagent. | Add a catalytic amount of acetic acid to promote imine formation. Use fresh STAB. Consider a different solvent like THF or DCE.[15] |

| Incomplete Boc Deprotection | Insufficient acid; Short reaction time. | Increase the equivalents of acid or the reaction time. Gentle warming (e.g., to 40°C) can be applied cautiously.[17] |

| Formation of Bis-Arylated Byproduct | Incorrect stoichiometry in N-arylation of unprotected piperazine. | When working with deprotected piperazine, use an excess of the piperazine relative to the aryl halide or employ a slow-addition strategy for the halide.[12] |

Conclusion

This compound is a highly valuable and versatile chiral building block for the enantioselective synthesis of 2-ethylpiperazine derivatives. The protocols detailed in this guide for N-arylation, N-alkylation, and deprotection/functionalization provide a reliable foundation for medicinal chemists and drug development professionals. By leveraging these robust synthetic methods, researchers can efficiently access a wide range of novel, enantiomerically pure compounds for the discovery and development of next-generation therapeutics.

References

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. benchchem.com [benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. reddit.com [reddit.com]

- 16. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

Application Notes: A Step-by-Step Protocol for the N-Boc Deprotection of (S)-1-Boc-2-Ethylpiperazine

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as one of the most prevalent protecting groups for amines due to its stability across a wide range of chemical conditions and its facile removal under mild acidic treatment.[1][2][3] This application note provides a comprehensive, field-proven protocol for the efficient deprotection of (S)-1-Boc-2-ethylpiperazine using trifluoroacetic acid (TFA). The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmacologically active agents targeting the central nervous system.[4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the underlying chemical principles, and a self-validating workflow to ensure procedural integrity and high-yield synthesis of the desired (S)-2-ethylpiperazine.

Scientific Principles and Rationale

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[5] The process, typically employing a strong acid like trifluoroacetic acid (TFA), proceeds through a well-established three-step mechanism:

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by TFA. This step enhances the electrophilicity of the carbonyl carbon and weakens the adjacent ether C-O bond.[1][5][6]

-

Carbocation Formation: The protonated intermediate undergoes cleavage, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid derivative.[1][2][5][6]

-

Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free secondary amine of the piperazine ring.[5][6] In the acidic medium, the newly liberated amine is immediately protonated by the excess TFA to form a stable trifluoroacetate salt.[5][6]

The byproducts of this reaction are isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, both of which are volatile and easily removed from the reaction mixture.[6][7]

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Rationale for Reagent and Solvent Selection

-

Trifluoroacetic Acid (TFA): TFA is the reagent of choice for its strong acidity (pKa ~0.5), which ensures rapid and complete cleavage of the acid-labile Boc group. Its high volatility (boiling point ~72 °C) facilitates its removal from the reaction mixture under reduced pressure.[2]

-

Dichloromethane (DCM): DCM is a preferred solvent as it is relatively inert under strongly acidic conditions and provides excellent solubility for both the Boc-protected starting material and the intermediate trifluoroacetate salt. Its low boiling point (~40 °C) allows for easy removal during work-up.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through integrated monitoring and characterization steps, ensuring the integrity of the experimental outcome.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| This compound | Round-bottom flasks (appropriate sizes) |

| Trifluoroacetic Acid (TFA), Reagent Grade | Magnetic stirrer and stir bars |

| Dichloromethane (DCM), Anhydrous | Ice bath |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Brine (Saturated NaCl solution) | Separatory funnel |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |

| Deionized Water | pH paper or pH meter |

| TLC plates (Silica gel 60 F₂₅₄) | Fume Hood |

| Deuterated Chloroform (CDCl₃) for NMR | NMR Spectrometer, LC-MS system (optional) |

Critical Safety Precautions

-

Hazard: Trifluoroacetic acid is extremely corrosive and can cause severe chemical burns upon contact with skin and eyes. Its vapors are harmful if inhaled.[8][9][10][11]

-

Mandatory Controls: All manipulations involving TFA must be performed inside a certified chemical fume hood.[8][9][12]

-

Personal Protective Equipment (PPE): Always wear splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves for small volumes; consider butyl rubber for larger quantities).[8][12]

-

Waste Disposal: TFA waste is considered hazardous. It must be collected in a designated, properly labeled, and closed waste container. Do not pour TFA waste down the drain.[8][12]

Step-by-Step Deprotection and Work-up Procedure

Caption: Step-by-step experimental workflow for N-Boc deprotection.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-